2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine
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Overview
Description
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine is a complex organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further substituted with chloro, methyl, and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Chlorination: The chlorination of the pyridine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or primary amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and phenyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: A simpler pyridine derivative with similar chloro and methyl substitutions.
4-Chlorophenylsulfonyl chloride: A sulfonyl chloride used in the synthesis of sulfonyl compounds.
4-Methyl-6-phenylpyridine: A pyridine derivative with methyl and phenyl substitutions.
Uniqueness
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine is unique due to the combination of its sulfonyl, chloro, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKNGMORAFYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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